molecular formula C8H9FO B1350655 3-Fluoro-2-methylbenzyl alcohol CAS No. 500912-13-0

3-Fluoro-2-methylbenzyl alcohol

Cat. No.: B1350655
CAS No.: 500912-13-0
M. Wt: 140.15 g/mol
InChI Key: GZMJGSWNFDZTNZ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds Research

The study of 3-Fluoro-2-methylbenzyl alcohol is situated within the broader and rapidly expanding field of fluorinated organic compounds research. Organofluorine chemistry has become a cornerstone of modern chemical science, largely because the introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to molecules that contain it. jst.go.jpnih.gov

In the context of drug design and medicinal chemistry, the strategic placement of fluorine atoms can enhance a molecule's metabolic stability, bioavailability, binding affinity to biological targets, and membrane permeability. nih.govontosight.ai Fluorination can influence the acidity (pKa) and conformation of a molecule, which are critical factors in its interaction with biological systems. nih.gov Therefore, compounds like this compound are investigated not only for their own potential activities but also as precursors to novel fluorinated molecules with tailored properties for pharmaceutical or agrochemical applications. ontosight.ai

Significance of Benzyl (B1604629) Alcohol Derivatives in Chemical Sciences

Benzyl alcohol and its derivatives are fundamental scaffolds in the chemical sciences. They are widely utilized as versatile intermediates and starting materials in a vast array of synthetic transformations. rsc.org Their importance is particularly pronounced in medicinal chemistry and materials science, where the benzyl framework is a common feature in many biologically active compounds and functional materials. ontosight.airsc.org

The hydroxyl group of benzyl alcohols can be readily converted into other functional groups, making them ideal precursors for constructing more elaborate molecular architectures. For instance, they are frequently used in Friedel-Crafts benzylation reactions to form diarylmethanes and triarylmethanes, which are core structures in many pharmaceutical agents. rsc.org The reactivity of the benzylic position allows for a wide range of chemical modifications. The presence of substituents on the aromatic ring, such as the fluoro and methyl groups in this compound, provides a means to fine-tune the electronic and steric properties of the molecule, thereby influencing the outcome of chemical reactions and the properties of the final products.

Historical Overview of Relevant Research on Fluorinated Benzyl Alcohols

The exploration of fluorinated organic compounds dates back to before the isolation of elemental fluorine itself. jst.go.jpnih.govresearchgate.net The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 reported the nucleophilic substitution of a halogen with fluoride (B91410). nih.gov However, the field saw its most dramatic development during and after World War II, driven initially by military applications such as the Manhattan Project, which required materials resistant to highly reactive fluorine compounds like uranium hexafluoride. researchgate.netnih.gov This period spurred intense research into fluorination methods and the properties of fluorinated materials. nih.gov

The development of new synthetic methodologies, such as the Schiemann reaction in 1927 for preparing fluoroaromatic compounds, was crucial for advancing the field. nih.gov In the decades that followed, research expanded significantly, moving from simple fluorinated hydrocarbons to complex, functionalized molecules for a variety of industries. nih.govresearchgate.net While a specific historical timeline for the study of fluorinated benzyl alcohols as a distinct class is not extensively documented in early literature, their investigation is a natural extension of the broader growth in organofluorine chemistry. The increasing application of fluorinated compounds in pharmaceuticals from the mid-20th century onwards provided a strong impetus for the synthesis and study of a wide array of fluorinated building blocks, including substituted benzyl alcohols like this compound, to create novel drugs with improved properties. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 500912-13-0
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol
Monoisotopic Mass 140.06374 Da
Appearance Not specified
Storage Keep in a dry area; 2-8°C

Source: aablocks.comuni.luscbt.com

Table 2: Research Applications and Synthetic Utility

Application AreaDescription
Organic Synthesis Intermediate Serves as a precursor for synthesizing more complex molecules. It can be used to produce 3-Fluoro-2-methylbenzyl bromide via bromination.
Medicinal Chemistry Used as a building block for creating molecules with potential biological activity. The fluorine atom can enhance binding affinity and other pharmacokinetic properties. nih.gov
Retrosynthetic Planning Utilized in computational chemistry studies, such as in developing large language models for predicting chemical synthesis pathways. researchgate.netarxiv.org
Materials Science The benzyl alcohol framework is a key component in the synthesis of various materials, including polymers and diarylmethanes. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMJGSWNFDZTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381344
Record name 3-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500912-13-0
Record name 3-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 2 Methylbenzyl Alcohol and Its Analogs

Established Synthetic Pathways for Aryl-Substituted Benzyl (B1604629) Alcohols

A prevalent and direct method for the synthesis of 3-Fluoro-2-methylbenzyl alcohol is the reduction of its corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde. This transformation is typically accomplished using metal hydride reagents, which serve as a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon.

Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol or ethanol. The reaction is generally straightforward and proceeds with high yield. For instance, the reduction of an aldehyde with sodium borohydride is a standard procedure in organic synthesis. umass.edu A general procedure involves sonicating a mixture of the aldehyde and sodium borohydride at room temperature until the starting material is consumed, followed by a workup with a saturated aqueous solution of sodium bicarbonate. ugm.ac.id

Lithium aluminum hydride is a more powerful reducing agent and can reduce a wider range of functional groups, including carboxylic acids and esters, to alcohols. testbook.comlibretexts.org Due to its high reactivity with protic solvents, LiAlH₄ reductions are carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).

The choice of reducing agent can be critical for chemoselectivity when other reducible functional groups are present in the molecule. For the specific synthesis of this compound from 3-fluoro-2-methylbenzaldehyde, both NaBH₄ and LiAlH₄ are effective.

Table 1: Comparison of Reducing Agents for Aldehyde to Alcohol Conversion

ReagentFormulaTypical SolventsReactivityKey Features
Sodium BorohydrideNaBH₄Methanol, Ethanol, WaterMildSelective for aldehydes and ketones.
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THF (anhydrous)StrongReduces aldehydes, ketones, esters, and carboxylic acids.

Catalytic hydrogenation is another effective method for the reduction of benzaldehydes to benzyl alcohols. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out under pressure and at elevated temperatures. nih.gov

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. sigmaaldrich.com A versatile route to primary benzyl alcohols involves the reaction of a Grignard reagent with formaldehyde (CH₂O). purdue.edu

To synthesize this compound using this method, the corresponding Grignard reagent, 3-fluoro-2-methylphenylmagnesium bromide, would be prepared first. This is achieved by reacting 1-bromo-3-fluoro-2-methylbenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF. The subsequent reaction of this Grignard reagent with formaldehyde, followed by an acidic workup, yields the desired this compound.

The general mechanism involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbon of the formaldehyde carbonyl group. This forms an alkoxide intermediate, which is then protonated during the workup to give the primary alcohol.

Table 2: General Steps for Grignard Synthesis of a Primary Benzyl Alcohol

StepDescriptionReactantsProduct of Step
1Formation of Grignard ReagentAryl Halide, Magnesium MetalArylmagnesium Halide
2Reaction with FormaldehydeArylmagnesium Halide, FormaldehydeAlkoxide Intermediate
3Acidic WorkupAlkoxide Intermediate, Acid (e.g., H₃O⁺)Primary Benzyl Alcohol

This method is particularly useful for constructing the benzyl alcohol framework when the corresponding aryl halide is readily available.

Similar to Grignard reagents, organolithium compounds are highly reactive organometallic reagents that serve as potent nucleophiles and strong bases. wikipedia.orglibretexts.org They can be used to synthesize benzyl alcohols through reactions with carbonyl compounds.

For the synthesis of this compound, an organolithium approach would involve the preparation of 3-fluoro-2-methyllithium. This can be achieved through a metal-halogen exchange reaction, where an aryl halide (e.g., 1-bromo-3-fluoro-2-methylbenzene) is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgmasterorganicchemistry.com The resulting 3-fluoro-2-methyllithium can then react with formaldehyde to produce this compound after an aqueous workup.

The high reactivity of organolithium reagents necessitates the use of anhydrous conditions and low temperatures to control the reaction and minimize side products. These reagents readily react with aldehydes and ketones to form the corresponding alcohols. wikipedia.org

Fluorination Strategies for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many fluorinated compounds. Several strategies exist for this transformation, each with its own advantages and limitations.

Direct C-H fluorination involves the direct substitution of a hydrogen atom on the aromatic ring with a fluorine atom. This approach is atom-economical but can be challenging to control due to the high reactivity of many fluorinating agents. Elemental fluorine (F₂) is highly reactive and often leads to non-selective reactions and over-fluorination.

More recently, milder and more selective electrophilic fluorinating reagents have been developed, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). These reagents offer better control over the fluorination process. However, direct fluorination of an existing benzyl alcohol or its precursor might be complicated by the presence of the benzylic hydroxyl group, which could also react or direct the fluorination to undesired positions.

A more common and controlled method for introducing fluorine into an aromatic ring is through a nucleophilic aromatic substitution reaction known as the halogen exchange or Halex reaction. This process involves the displacement of another halogen atom (typically chlorine or bromine) from the aromatic ring by a fluoride (B91410) ion.

The Halex reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).

For the synthesis of this compound, a potential route could involve the halogen exchange of a precursor such as 3-chloro-2-methylbenzyl alcohol or 3-bromo-2-methylbenzyl alcohol. However, the success of this reaction would depend on the reactivity of the specific substrate.

Deoxyfluorination of Alcohols and Diols

Deoxyfluorination is a crucial method for introducing fluorine into a molecule by replacing a hydroxyl group. This transformation provides a direct route to alkyl fluorides from readily available alcohol precursors. researchgate.net A variety of reagents have been developed for this purpose, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Commonly used deoxyfluorination reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). researchgate.net More recently, reagents like PhenoFluor™, PyFluor, and N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) have been introduced to overcome some of the limitations of traditional reagents, such as harsh reaction conditions and the formation of elimination byproducts. researchgate.netnih.gov For instance, SulfoxFluor, in combination with a base like DBU, allows for the rapid and safe deoxyfluorination of alcohols. researchgate.net

The direct deoxyfluorination of alcohols can also be achieved using potassium fluoride (KF) as the fluorine source, facilitated by the in situ generation of highly active trifluoromethanesulfonyl fluoride (CF3SO2F). This method is notable for its mild conditions and broad substrate compatibility, tolerating various functional groups. organic-chemistry.org

Photoredox catalysis has also emerged as a powerful tool for deoxyfluorination. For example, the use of an iridium photocatalyst in the presence of Selectfluor allows for the conversion of secondary and tertiary alcohols to their corresponding fluorides under mild, visible-light-mediated conditions. scientificupdate.com This radical-based approach offers a complementary strategy to traditional SN2-type deoxyfluorination reactions. scientificupdate.com

The choice of deoxyfluorination reagent and conditions is critical and depends on the specific substrate. For complex molecules and late-stage fluorination, milder and more chemoselective reagents are preferred. nih.gov

ReagentTypical ConditionsAdvantagesLimitations
DAST/Deoxo-FluorAnhydrous solvent, often at low temperaturesReadily available, broad substrate scopeCan lead to elimination byproducts, thermal instability (DAST)
PhenoFluor™Room temperatureHigh chemoselectivity, suitable for complex moleculesMay require specific reaction tuning
SulfoxFluorDBU, tolueneSafe, rapid reactionBase-sensitive functional groups may be an issue
KF/CF3SO2F (in situ)Mild conditionsUses an inexpensive fluorine source, broad functional group toleranceRequires in situ generation of the active species
Selectfluor/Ir catalystVisible light, acetone/waterMild conditions, suitable for tertiary alcoholsRequires a photocatalyst

Stereoselective and Enantioselective Synthesis of Chiral Fluorinated Benzyl Alcohols

The synthesis of enantiomerically pure chiral fluorinated benzyl alcohols is of paramount importance for the development of new pharmaceuticals and agrochemicals. Several strategies have been developed to achieve high levels of stereocontrol in these syntheses.

Asymmetric hydrogenation and transfer hydrogenation of prochiral fluorinated ketones are among the most efficient methods for producing chiral fluorinated alcohols. mdpi.com These reactions utilize chiral metal catalysts to deliver hydrogen to the carbonyl group in a stereoselective manner.

Iridium and rhodium complexes bearing chiral ligands are commonly employed for the asymmetric hydrogenation of ketones. mdpi.comacs.org For instance, iridium-catalyzed hydrogenation of α-fluoro ketones using a dynamic kinetic resolution strategy has been shown to produce chiral β-fluoro alcohols with high enantiomeric and diastereomeric selectivities. acs.org The success of this approach relies on the catalyst's ability to discriminate between the two enantiomers of the rapidly racemizing starting material. acs.org

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol or formic acid as the hydrogen source. Chiral rhodium(III) complexes with C-2 symmetric fluorene-containing ligands have been used for the asymmetric transfer hydrogenation of ketones in aqueous solutions. researchgate.net

The development of new chiral ligands with modular structures is a key area of research in this field. For example, P,N,O-type chiral ligands with simple alkane-diyl backbones have been used in iridium-catalyzed asymmetric hydrogenation of prochiral ketones, achieving high enantioselectivities (up to 98% ee). mdpi.com

Catalyst SystemSubstrate TypeKey Features
Iridium complexes with chiral ligandsα-Fluoro ketonesDynamic kinetic resolution, high diastereo- and enantioselectivity
Rhodium(III) complexes with C-2 symmetric ligandsKetonesAqueous conditions for transfer hydrogenation
Iridium complexes with P,N,O-type ligandsProchiral ketonesHigh enantioselectivity, modular ligand synthesis

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Enzymes, such as lipases and alcohol dehydrogenases, can operate under mild conditions and exhibit high enantioselectivity. mdpi.comresearchgate.net

Lipases are commonly used for the kinetic resolution of racemic alcohols via enantioselective acylation or deacylation. For example, Candida antarctica lipase (B570770) B has been employed in the transesterification of benzyl alcohol and its derivatives with vinyl acetate (B1210297) to produce the corresponding esters with varying yields depending on the substrate structure. mdpi.comresearchgate.net By selectively acylating one enantiomer of a racemic fluorinated benzyl alcohol, the other enantiomer can be obtained in high enantiomeric excess.

The direct enzymatic synthesis of fluorinated compounds is also an area of active research. nih.gov While naturally occurring fluorinated products are rare, enzymes can be engineered or selected to catalyze the formation of carbon-fluorine bonds or to act on fluorinated substrates. nih.gov For instance, alcohol dehydrogenases can be used for the asymmetric reduction of fluorinated ketones to the corresponding chiral alcohols.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. This strategy has been widely used in asymmetric synthesis.

Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and sulfur-based auxiliaries. wikipedia.orgscielo.org.mx For the synthesis of chiral fluorinated benzyl alcohols, a chiral auxiliary could be attached to a carboxylic acid precursor, followed by a diastereoselective reduction of a ketone intermediate.

For example, an α-fluoro ketone could be reacted with a chiral auxiliary to form a chiral enolate, which could then be diastereoselectively reduced. Alternatively, a prochiral ketone can be reacted with a chiral reagent, such as a borane-based reducing agent modified with a chiral ligand.

The use of chiral catalysts is another powerful approach. For instance, a chiral N-heterocyclic carbene (NHC)-nickel complex can catalyze the enantioconvergent α-C-H arylation of racemic secondary alcohols to produce enantioenriched tertiary alcohols. organic-chemistry.org While not directly producing fluorinated benzyl alcohols, this methodology highlights the potential of chiral catalysts in stereoselective C-C bond formation adjacent to an alcohol moiety.

ApproachDescriptionExamples of Chiral Scaffolds
Chiral AuxiliariesA temporary chiral group directs the stereoselective reaction.Oxazolidinones, pseudoephedrine, camphorsultam
Chiral CatalystsA small amount of a chiral catalyst controls the stereochemical outcome.Chiral metal complexes (e.g., with bisoxazoline ligands), organocatalysts

Novel Synthetic Approaches and Catalyst Development

The development of new synthetic methods and catalysts is crucial for advancing the synthesis of complex molecules like this compound and its analogs. Photocatalysis, in particular, has emerged as a powerful tool in modern organic synthesis.

Visible-light photocatalysis offers a sustainable and mild approach to various organic transformations, including the synthesis of alcohols. digitellinc.com While many photocatalytic methods focus on the oxidation of alcohols to carbonyl compounds, the reverse reaction, the reduction of aldehydes and ketones to alcohols, can also be achieved. digitellinc.comnih.govresearchgate.net

For example, a photocatalytic strategy employing eosin Y as a metal-free photocatalyst and visible light can be used for the selective oxidation of alcohols. digitellinc.com By tuning the reaction conditions and catalyst system, it is conceivable to drive the reaction in the reverse direction for the synthesis of alcohols.

The photocatalytic dehydrogenation of primary alcohols using a Pt-loaded TiO2 photocatalyst has been reported to produce aldehydes. acs.org Understanding the mechanism of such reactions can provide insights into developing photocatalytic systems for the reverse hydrogenation of aldehydes to alcohols. Future developments in this area could lead to highly selective and environmentally friendly methods for the synthesis of fluorinated benzyl alcohols from their corresponding aldehydes or ketones. acs.org

Nanocatalyst Applications in Organic Transformations

Nanocatalysts are increasingly utilized in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. In transformations involving benzyl alcohol analogs, nanocatalysts have demonstrated significant potential. For instance, nickel ferrite (NiFe2O4) nanoparticles have been effectively employed as a magnetically separable and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde. nih.gov

The synthesis of these NiFe2O4 nanoparticles can be achieved through a co-precipitation method followed by hydrothermal aging, which produces pure, highly crystalline, spherical nanoparticles with sizes under 12 nm. nih.gov These superparamagnetic nanoparticles exhibit high catalytic activity in the selective oxidation of various substituted benzyl alcohols using t-butyl hydroperoxide as the oxidant under mild conditions. nih.gov A study demonstrated that a conversion of 85% for benzyl alcohol with 100% selectivity to benzaldehyde was achieved at 60 °C in 3 hours. nih.gov The protocol's generality was tested across a range of substituted benzyl alcohols, showing good performance and reusability for up to five cycles without significant loss of activity. nih.gov

Table 1: Oxidation of Substituted Benzyl Alcohols using NiFe2O4 Nanocatalyst

Entry Substrate Product Conversion (%) Selectivity (%)
1 Benzyl alcohol Benzaldehyde 85 >99
2 4-Methylbenzyl alcohol 4-Methylbenzaldehyde 92 >99
3 4-Methoxybenzyl alcohol 4-Methoxybenzaldehyde 94 >99
4 4-Chlorobenzyl alcohol 4-Chlorobenzaldehyde 83 >99
5 4-Nitrobenzyl alcohol 4-Nitrobenzaldehyde 78 >99

This table is based on research findings on the catalytic oxidation of benzyl alcohol and its analogs. nih.gov

Tandem Catalysis in Fluorinated Alcohol Synthesis

Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers a streamlined approach to synthesizing complex molecules like fluorinated alcohols. These processes are valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste.

One example of tandem catalysis in the synthesis of fluorinated compounds is the organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction. This method has been used to access chiral fluorinated flavanone derivatives. researchgate.net The reaction is catalyzed by a bifunctional quinidine derivative and involves the initial intramolecular oxa-Michael addition of an activated α,β-unsaturated ketone, followed by an electrophilic fluorination step using N-fluorobenzenesulfonimide (NFSI). researchgate.net This strategy yields a series of chiral fluorinated flavanones in excellent yields and with high enantioselectivities. researchgate.net

Another relevant approach is the iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins. rsc.org This method utilizes an efficient azabicyclo thiazole-phosphine iridium complex and is compatible with a variety of aromatic, aliphatic, and heterocyclic fluorinated compounds, providing the desired products in high yields and enantioselectivities under ambient conditions. rsc.org

Synthesis of Derivatives and Precursors of this compound

The synthesis of this compound often begins with the preparation of functionalized precursors, which are then transformed into the final product. Likewise, the alcohol itself can serve as a starting material for a variety of derivatives.

Preparation of Halogenated Benzoic Acid Methyl Esters

Halogenated benzoic acid methyl esters are key precursors that can be reduced to form the corresponding benzyl alcohols. The synthesis of these esters is commonly achieved through the acid-catalyzed esterification of benzoic acids with methanol. While traditional catalysts include inorganic acids like sulfuric acid, these methods can produce significant waste. mdpi.com

A more environmentally friendly approach involves the use of solid acid catalysts. Research has shown that zirconium-based solid acids, particularly those fixed with titanium (Zr/Ti), are highly active for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net This method represents the direct condensation using a metallic Lewis acid without requiring other Brønsted acid co-catalysts. mdpi.com The catalyst is recoverable and can be reused multiple times. mdpi.com

Another route to halogenated esters is the direct benzylic halogenation of alkylbenzoic acid esters. This process involves the slow, continuous or intermittent feeding of a halogen to a solution of the alkylbenzoic acid ester in a liquid halogen-containing solvent at a specific temperature. google.com

Table 2: Synthesis of Substituted Methyl Benzoates using Zr/Ti Solid Acid Catalyst

Entry Substrate (Benzoic Acid) Product (Methyl Benzoate) Yield (%)
1 Benzoic acid Methyl benzoate 95
2 p-Toluic acid Methyl p-toluate 96
3 p-Chlorobenzoic acid Methyl p-chlorobenzoate 98
4 p-Bromobenzoic acid Methyl p-bromobenzoate 98
5 p-Nitrobenzoic acid Methyl p-nitrobenzoate 99

Data reflects yields from the esterification of various benzoic acids using a solid acid catalyst. mdpi.com

Synthesis of Substituted Oxetanyl-Quinoline Derivatives

Benzyl alcohol derivatives are valuable starting materials for the synthesis of heterocyclic compounds such as quinolines. The Friedländer synthesis is a classic method for constructing the quinoline ring system. researchgate.net Modern variations of this reaction allow for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. rsc.org

One such method employs an N-heterocyclic carbene (NHC) copper catalyst for an indirect Friedländer reaction. This process uses dimethyl sulfoxide (DMSO) as an oxidant at room temperature to facilitate the condensation and cyclization, providing a range of quinoline derivatives in acceptable yields. rsc.org This approach highlights the utility of benzyl alcohol analogs in building complex heterocyclic frameworks. researchgate.netrsc.org

Formation of Carbamothioates from Benzyl Isocyanides and Amines

Carbamothioates (or thiocarbamates) are an important class of compounds that can be synthesized from derivatives of benzyl alcohols, such as benzylamines and benzyl isocyanides. An unexpected and facile synthesis of carbamothioates has been reported through a sodium hydride-mediated reaction of arylmethyl isocyanides with xanthate esters in dimethylformamide (DMF). nih.govbeilstein-journals.org

The proposed mechanism involves a hydride addition to the isocyanide group. beilstein-journals.org A comparative study showed that the same carbamothioate products could also be obtained from the condensation of the corresponding benzylamines with xanthate esters under similar conditions. nih.govresearchgate.net This reaction has been demonstrated with a variety of substituted benzyl isocyanides and benzylamines, affording the desired carbamothioate products in good to excellent yields. beilstein-journals.orgresearchgate.net

Table 3: Synthesis of Carbamothioates from Benzyl Isocyanides/Amines

Entry Benzyl Isocyanide/Amine Xanthate Ester Product Yield (%)
1 Benzyl isocyanide O-Benzyl S-methyl dithiocarbonate O-Benzyl benzylcarbamothioate 85
2 4-Methylbenzyl isocyanide O-Benzyl S-methyl dithiocarbonate O-Benzyl (4-methylbenzyl)carbamothioate 84
3 4-Fluorobenzyl isocyanide O-Benzyl S-methyl dithiocarbonate O-Benzyl (4-fluorobenzyl)carbamothioate 87
4 Benzyl isocyanide O-(2-Methylbenzyl) S-methyl dithiocarbonate O-(2-Methylbenzyl) benzylcarbamothioate 81
5 4-Fluorobenzylamine O-Butyl S-methyl dithiocarbonate O-Butyl (4-fluorobenzyl)carbamothioate 74

Yields are based on the reaction of various arylmethyl isocyanides and amines with xanthate esters. nih.govbeilstein-journals.org

Reaction Chemistry and Mechanistic Investigations of 3 Fluoro 2 Methylbenzyl Alcohol

Oxidation Reactions of Benzyl (B1604629) Alcohols

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The reactivity of the benzylic C-H bond in 3-fluoro-2-methylbenzyl alcohol is influenced by the electronic effects of the fluoro and methyl substituents on the aromatic ring.

The use of molecular oxygen as a terminal oxidant is a key objective in green chemistry. In the context of benzyl alcohol oxidation, certain fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been employed as activating solvents or template catalysts. researchgate.net A dual catalysis system involving nitric acid and HFIP can facilitate the aerobic oxidation of benzyl alcohols to aldehydes with high selectivity and yield at room temperature. researchgate.net

The role of the fluorinated alcohol is multifaceted. It can activate oxidants like nitric acid and the nitrogen oxides (NOₓ) formed in situ. researchgate.net Furthermore, fluorinated alcohols can enhance selectivity by inhibiting the over-oxidation of the initially formed aldehyde to the corresponding benzoic acid. researchgate.net This activation of nitric acid-catalyzed aerobic oxidation by the fluorinated solvent can make the use of other co-catalysts, such as TEMPO or metal catalysts, unnecessary. researchgate.net The proposed mechanism involves the in-situ formation of NOCl, which converts the alcohol to an alkyl nitrite. This intermediate, in the presence of Fe³⁺ ions and the fluorinated alcohol, then decomposes to yield the ketone. researchgate.net

Copper/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) systems are also prominent catalysts for the aerobic oxidation of alcohols. nih.govbohrium.comnih.govacs.orgrsc.org The mechanism of these reactions is complex and can vary depending on the specific catalyst system (e.g., identity of the copper salt, solvent, and additives). nih.gov Generally, it is believed to proceed through a two-stage catalytic cycle involving "catalyst oxidation" and "substrate oxidation". In the first stage, Cu(I) is oxidized by O₂ to a Cu(II) species. nih.govacs.org The second stage involves the oxidation of the alcohol, which is mediated by the Cu(II) species and the nitroxyl (B88944) radical of TEMPO, proceeding through a Cu(II)-alkoxide intermediate. nih.govacs.org For benzylic alcohols, the rate-limiting step is often the aerobic oxidation of the Cu(I) catalyst. nih.govacs.org

Enzymatic methods offer a highly selective and environmentally benign alternative for the oxidation and kinetic resolution of alcohols. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the chemoenzymatic dynamic kinetic resolution (DKR) of secondary alcohols. acs.orgnih.gov DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. nih.gov

This methodology has been successfully applied to a broad range of benzylic secondary alcohols. acs.orgnih.gov The process typically involves an enantioselective transesterification catalyzed by the enzyme, while a metal catalyst (often ruthenium-based) is responsible for the racemization of the alcohol enantiomer that does not react or reacts slowly. acs.orgnih.gov For instance, the DKR of 1-phenylethanol (B42297) using Novozym-435 (an immobilized form of CALB) and a ruthenium racemization catalyst can produce (R)-1-phenylethyl acetate (B1210297) in high yield and excellent enantiomeric excess. researchgate.net

Non-enantioselective alcohol dehydrogenases (ADHs) and laccases have also been utilized for the oxidation of benzyl alcohols to the corresponding ketones. oaepublish.com These enzymes can be immobilized on supports like mesoporous silica (B1680970) nanoflowers to enhance their stability and reusability. oaepublish.com The substrate scope for these enzymatic oxidations is broad, encompassing various substituted (hetero)aryl-alkyl alcohols. oaepublish.com For example, in the oxidation of substituted benzyl alcohols, the position of the substituent can affect the reaction time, with para-substituted alcohols often reacting faster than ortho- or meta-substituted ones. oaepublish.com

Table 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Secondary Alcohols
SubstrateRacemization CatalystEnzymeAcyl DonorYield (%)Enantiomeric Excess (ee, %)Reference
1-PhenylethanolShvo's Ru complexCALB (Novozym-435)p-Chlorophenyl acetate99>99 researchgate.net
1-(4-Bromophenyl)ethanolShvo's Ru complexCALB (Novozym-435)p-Chlorophenyl acetate98>99 researchgate.net
1-(4-Methoxyphenyl)ethanolShvo's Ru complexCALB (Novozym-435)p-Chlorophenyl acetate97>99 researchgate.net

Chromium(VI)-based reagents, particularly those complexed with pyridine (B92270) and related heterocyclic bases, are versatile oxidants for converting alcohols to carbonyl compounds under anhydrous conditions. asianpubs.org Reagents such as Pyridinium Chlorochromate (PCC), Pyridinium Bromochromate (PBC), and Pyrazinium Dichromate (PzDC) are commonly used. asianpubs.orgrsc.orgias.ac.in

Kinetic studies on the oxidation of substituted benzyl alcohols by these reagents have provided significant mechanistic insights. The reactions are typically first order with respect to both the alcohol and the oxidant. rsc.orgrsc.orgniscpr.res.in They are also generally acid-catalyzed, suggesting the involvement of a protonated Cr(VI) species as the active oxidant, which is a more potent electrophile. asianpubs.orgrsc.orgias.ac.in The proposed mechanism often involves the formation of a chromate (B82759) ester intermediate in a pre-equilibrium step, followed by a rate-determining C-H bond cleavage. asianpubs.orgrsc.org The absence of induced polymerization of monomers like acrylonitrile (B1666552) indicates that the reaction does not proceed via a free-radical pathway. rsc.orgniscpr.res.in A substantial primary kinetic isotope effect (kH/kD) observed in the oxidation of α,α-dideuteriobenzyl alcohol further supports the cleavage of the α-C-H bond in the rate-determining step. asianpubs.orgrsc.org

Table 2: Kinetic Data for the Oxidation of Benzyl Alcohol by Various Cr(VI) Reagents
OxidantConditionsKinetic Isotope Effect (kH/kD)Proposed IntermediateReference
Pyridinium Chlorochromate (PCC)CH₂Cl₂-Nitrobenzene, 30°C5.07Chromate ester rsc.orgrsc.org
Pyrazinium Dichromate (PzDC)DMSO, 30°C, acid-catalyzed6.61Symmetrical cyclic chromate ester asianpubs.org
Pyridinium Bromochromate (PBC)DMSO, acid-catalyzedSubstantialChromate ester ias.ac.in

The rate of oxidation of benzyl alcohols is significantly influenced by the nature and position of substituents on the aromatic ring. In general, electron-releasing groups (ERGs) accelerate the reaction, while electron-withdrawing groups (EWGs) retard it. niscpr.res.inorientjchem.org This trend is observed across various chromium(VI) oxidants. rsc.orgniscpr.res.inorientjchem.org For instance, the order of reactivity for a series of para-substituted benzyl alcohols oxidized by acidified dichromate was found to be p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. orientjchem.org

This substituent effect can be quantified using the Hammett equation (log k = ρσ), which correlates the logarithm of the rate constant (k) with a substituent constant (σ). The reaction constant (ρ) provides information about the electronic nature of the transition state. For the oxidation of benzyl alcohols by reagents like PCC, the ρ value is negative, which is consistent with the buildup of positive charge (or an electron-deficient center) at the benzylic carbon in the transition state. rsc.org This electron deficiency is stabilized by ERGs and destabilized by EWGs.

The Hammett plot for the oxidation of substituted benzyl alcohols is not always linear. niscpr.res.inorientjchem.orgresearchgate.net A curved plot can indicate a gradual change in the mechanism or the nature of the transition state as the electronic properties of the substituent change from donating to withdrawing. orientjchem.org For the oxidation of substituted benzyl alcohols by PCC, the reaction constant ρ was determined to be -1.70 for the uncatalyzed reaction and -1.45 for the acid-catalyzed reaction at 25 °C. rsc.org

Table 3: Hammett Reaction Constants (ρ) for the Oxidation of Substituted Benzyl Alcohols
OxidantConditionsρ ValueInterpretationReference
Pyridinium Chlorochromate (PCC)Uncatalyzed, 25°C-1.70 ± 0.08Development of positive charge at the reaction center rsc.org
Pyridinium Chlorochromate (PCC)Acid-catalyzed, 25°C-1.45 ± 0.06Development of positive charge at the reaction center rsc.org
Quinolinium Dichromate (QDC)Aqueous acetic acid, 30°CCurved PlotChange in transition state with substituent niscpr.res.in

For this compound, the fluorine atom at the meta position acts as an electron-withdrawing group primarily through its strong inductive effect (-I), while the methyl group at the ortho position is electron-donating (+I and hyperconjugation). The net effect on the oxidation rate would depend on the balance of these opposing electronic influences and potential steric effects from the ortho-methyl group.

Nucleophilic Substitution Reactions

The presence of a fluorine atom on the aromatic ring of this compound opens up the possibility of nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic aromatic substitution is a key reaction for the functionalization of aryl compounds, particularly those bearing electron-withdrawing groups and a suitable leaving group. core.ac.uk The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. core.ac.uk In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uk In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. stackexchange.com

For this reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents, which can stabilize the negative charge of the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com These activating groups are most effective when positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the substituent. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the fluorine atom is the leaving group. The ring is substituted with a methyl group (weakly activating) and a hydroxymethyl group (weakly deactivating). Due to the lack of strong electron-withdrawing groups ortho or para to the fluorine, SₙAr reactions on this substrate would likely require forcing conditions or specialized catalytic systems, such as organic photoredox catalysis, which has been shown to enable the nucleophilic defluorination of unactivated fluoroarenes. nih.gov For instance, in octafluorotoluene, nucleophilic attack by phenothiazine (B1677639) occurs selectively at the fluorine atom para to the trifluoromethyl group, guided by the strong electron-withdrawing nature of the CF₃ group. mdpi.com

Reactions with Organometallic Reagents

The primary interaction of this compound with common organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), involves the acidic proton of the hydroxyl group. These strong bases will readily deprotonate the alcohol to form a magnesium or lithium alkoxide, respectively, and release the corresponding alkane. mnstate.edulibretexts.org This acid-base reaction is typically very fast and exothermic.

For the reaction to proceed beyond simple deprotonation, such as a nucleophilic attack on another species, the alcohol is often first converted into a better leaving group. For instance, it can be converted to an alkyl mesylate. This intermediate can then undergo an SN2 reaction with an organometallic reagent, where the reagent acts as a halide nucleophile to form alkyl halides. acs.org

While direct C-H activation or lithiation of the aromatic ring of this compound by common organometallic reagents is less common due to the more reactive hydroxyl group, specialized reagents or reaction conditions can achieve this. The directing effects of the fluoro and methyl groups would influence the regioselectivity of such a reaction. For example, in related fluorinated aromatic compounds, lithiation can be directed to positions ortho to the fluorine atom. arkat-usa.org

Table 1: General Reactions of Alcohols with Organometallic Reagents

Reagent TypeReactantProductReaction Type
Grignard Reagent (e.g., CH₃MgBr)This compound3-Fluoro-2-methylbenzyloxymagnesium bromide + MethaneAcid-Base
Organolithium Reagent (e.g., n-BuLi)This compoundLithium 3-fluoro-2-methylbenzyl alkoxide + ButaneAcid-Base

This table represents the expected initial reaction based on general principles of alcohol reactivity with organometallic reagents.

Hydrogenation and Dehydrogenation Studies

Hydrogenation and dehydrogenation are fundamental processes in organic synthesis, and benzyl alcohols are common substrates or products in these reactions.

Transfer Hydrogenation Mechanisms and Catalysis

Transfer hydrogenation is a powerful technique for the reduction of carbonyl compounds, where an alcohol often serves as the hydrogen donor in the presence of a metal catalyst. In this context, this compound could potentially serve as a hydrogen source for the reduction of ketones, aldehydes, or imines. The general mechanism involves the formation of a metal-alkoxide complex from the benzyl alcohol, followed by β-hydride elimination to yield the corresponding ketone (3-fluoro-2-methylbenzaldehyde) and a metal-hydride species. This metal-hydride then reduces the substrate in the catalytic cycle. The efficiency and selectivity of such a process would be influenced by the electronic and steric nature of the fluoro and methyl substituents on the catalyst's activity.

Catalytic Hydrogenation of Ketones to Alcohols

While this compound is the product of the hydrogenation of 3-fluoro-2-methylbenzaldehyde, it is also structurally related to ligands used in the catalytic hydrogenation of ketones. Chiral phosphine (B1218219) ligands derived from substituted benzyl backbones are common in asymmetric catalysis. The presence of the fluorine atom and the methyl group can influence the electronic and steric environment of a catalyst, potentially affecting its enantioselectivity and activity in the reduction of prochiral ketones to secondary alcohols.

Electrophilic Aromatic Substitution on Fluorinated Benzyl Systems

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom, the methyl group, and the hydroxymethyl group.

-F (Fluoro group): An ortho-, para-director and a deactivator (due to its high electronegativity).

-CH₃ (Methyl group): An ortho-, para-director and an activator.

-CH₂OH (Hydroxymethyl group): A weak deactivator and considered an ortho-, para-director.

The positions on the ring are influenced as follows:

Position 4: Activated by the ortho-methyl and meta-fluoro.

Position 5: Deactivated by being meta to both the methyl and hydroxymethyl groups, but para to the fluorine.

Position 6: Strongly activated by the ortho-hydroxymethyl and ortho-fluoro groups, but sterically hindered by the adjacent methyl group.

Given these competing effects, predicting the major product can be complex. However, substitution is generally favored at the positions most activated and least sterically hindered. For instance, in nitration or halogenation reactions, a mixture of products could be expected, with substitution likely occurring at positions 4 and 6, depending on the specific reaction conditions and the electrophile used.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms that are difficult to study experimentally.

DFT Calculations on Organic Reaction Mechanisms

For a molecule like this compound, DFT calculations can be employed to model various aspects of its reactivity. For example, calculations could predict the most likely sites for electrophilic attack by mapping the electron density of the aromatic ring and calculating the energies of the possible sigma-complex intermediates.

Furthermore, DFT can elucidate the mechanisms of its catalytic transformations. In transfer hydrogenation, theoretical models can calculate the energy barriers for the key steps, such as β-hydride elimination from the corresponding metal alkoxide and the subsequent hydride transfer to a carbonyl acceptor. These studies can help in understanding the role of the fluoro and methyl substituents in modulating the reaction rates and catalyst stability. While specific DFT studies on this compound are not widely published, the principles are well-established from studies on similar substituted aromatic systems.

Energy Barrier Analysis in Torsional Motions

The torsional motion of the hydroxymethyl group relative to the phenyl ring is a key factor in determining the three-dimensional structure and reactivity of benzyl alcohols. For the parent benzyl alcohol, studies have shown that the most stable conformation is one where the C-O bond of the alcohol group is perpendicular to the plane of the aromatic ring. The primary barrier to the rotation of this group is influenced by a weak intramolecular hydrogen bond between the hydroxyl proton and the π-electron system of the benzene (B151609) ring.

The introduction of substituents onto the aromatic ring, such as a fluorine atom and a methyl group in the case of this compound, is known to significantly impact the potential energy surface of this torsional motion.

Fluorine Substitution: A fluorine atom, particularly at the ortho or meta position, can alter the electron density of the aromatic ring and potentially engage in intramolecular hydrogen bonding with the hydroxyl proton. For instance, in 2-fluorobenzyl alcohol, the nature of the low-frequency torsional mode is significantly changed due to interactions between the hydroxyl group and the fluorine atom. colostate.edu Studies on 3-fluorobenzyl alcohol have indicated that it exists in a single stable conformation in the gas phase. colostate.edu

Methyl Substitution: A methyl group, being electron-donating, can also influence the electronic environment of the ring. More significantly, steric hindrance introduced by an ortho methyl group, as in 2-methylbenzyl alcohol, would be expected to raise the energy barrier to rotation. In this compound, the ortho methyl group is likely the dominant factor in determining the rotational barrier.

While specific energy values for this compound are not documented, theoretical calculations on related compounds provide a comparative context. For example, density functional theory (DFT) calculations are a common method to determine torsional barriers in substituted aromatic compounds. Such studies on substituted biphenyls have shown the importance of considering dispersive interactions for accurate predictions. rsc.org

Spectroscopic and Structural Elucidation of 3 Fluoro 2 Methylbenzyl Alcohol

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic analysis is fundamental to the characterization of 3-fluoro-2-methylbenzyl alcohol, offering insights into its electronic, vibrational, and nuclear properties.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom in this compound.

¹H NMR: In the proton NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For the related compound 2-methylbenzyl alcohol, the aromatic protons typically appear in the range of δ 7.14-7.37 ppm, the benzylic protons of the -CH₂OH group are observed as a singlet at approximately δ 4.70 ppm, and the methyl protons give a singlet around δ 2.37 ppm. rsc.org The hydroxyl proton signal is often broad and its position can vary. rsc.org For this compound, the fluorine atom would introduce additional coupling to the nearby aromatic protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the analogous 2-methylbenzyl alcohol, the aromatic carbons show signals between δ 126.2 and 138.8 ppm, the benzylic carbon appears around δ 63.7 ppm, and the methyl carbon is observed at approximately δ 18.8 ppm. rsc.org In this compound, the carbon atoms in proximity to the fluorine atom will exhibit coupling (J C-F), which is a key diagnostic feature. For instance, in 3-fluorobenzyl alcohol, the carbon directly bonded to fluorine shows a large coupling constant (JC-F = 245.4 Hz). rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for directly observing the fluorine atom. The chemical shift of the fluorine signal provides information about its electronic environment. For example, in 4-fluorobenzyl alcohol, the fluorine signal appears at a specific chemical shift in the ¹⁹F NMR spectrum, which can be referenced against a standard like trifluorotoluene. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds
CompoundGroup¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
2-Methylbenzyl alcohol Aromatic-H7.17-7.37 rsc.org126.2, 127.7, 127.9, 130.5, 136.3, 138.8 rsc.org
-CH₂OH4.70 rsc.org63.7 rsc.org
-CH₃2.37 rsc.org18.8 rsc.org
3-Fluorobenzyl alcohol Aromatic-H6.9-7.35 rsc.org113.72 (d, JC-F=21.8 Hz), 114.40 (d, JC-F=21.2 Hz), 122.21 (d, J=2.7 Hz), 130.01 (d, JC-F=8.2 Hz), 143.49 (d, JC-F=6.9 Hz), 163.99 (d, JC-F=245.4 Hz) rsc.org
-CH₂OH4.64 rsc.org64.30 rsc.org
-OH2.63 rsc.org-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. webassign.net In this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. webassign.net Characteristic C-H stretching vibrations for the aromatic ring and the methyl and methylene (B1212753) groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically observed in the 1000-1050 cm⁻¹ region. researchgate.net The C-F stretching vibration would give rise to a strong absorption band in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. For aromatic compounds like this compound, Raman spectra can provide detailed information about the vibrations of the benzene (B151609) ring. For the related 3-methylbenzyl alcohol, characteristic Raman bands are observed that correspond to ring breathing modes and other skeletal vibrations. chemicalbook.com

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nih.gov Fragmentation patterns in the mass spectrum provide valuable structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical, water, or the entire hydroxymethyl group. nist.gov High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule with a high degree of confidence. uni.lu For this compound (C₈H₉FO), the predicted monoisotopic mass is 140.06374 Da. uni.lu

Table 2: Predicted Collision Cross Section (CCS) values for this compound Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺141.07102124.3
[M+Na]⁺163.05296133.7
[M-H]⁻139.05646126.1
[M+NH₄]⁺158.09756145.9
[M+K]⁺179.02690131.3
[M+H-H₂O]⁺123.06100118.8
[M+HCOO]⁻185.06194147.0
[M+CH₃COO]⁻199.07759172.6

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. For the related 3-methylbenzyl alcohol, UV absorption maxima are observed, and the presence of substituents on the ring can shift the position and intensity of these bands. nist.gov The fluorine and methyl substituents on this compound would be expected to cause such shifts.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are crucial for understanding its physical and chemical properties.

Studies on benzyl alcohol and its derivatives have shown that the molecule can adopt different conformations due to rotation around the C(ipso)-C(α) and C(α)-O bonds. researchgate.net For sterically unencumbered benzyl alcohols, a perpendicular conformation, where the C-O bond lies in a plane perpendicular to the phenyl ring, is often favored in the gas phase. colostate.eduresearchgate.net The presence of the methyl group at the 2-position and the fluorine atom at the 3-position in this compound will influence the conformational preferences due to steric and electronic effects.

Intermolecular hydrogen bonding is a key interaction for alcohols, significantly affecting their boiling points and solubility. The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor. Furthermore, the fluorine atom, although a weak hydrogen bond acceptor, can participate in intramolecular and intermolecular interactions. researchgate.net The interplay of these interactions will dictate the packing of the molecules in the solid state and their behavior in solution. mdpi.com

Compound Names

Supersonic Jet Studies of Benzyl Alcohol Conformations

For the parent benzyl alcohol, studies have shown that the molecule adopts a conformation where the -CH₂OH group is rotated out of the plane of the aromatic ring. nih.gov Research on ortho-halogenated benzyl alcohols has revealed the presence of multiple stable conformers, including a chiral conformation with an intramolecular hydrogen bond-like interaction between the hydroxyl proton and the halogen atom (OH···X), and an achiral conformation. rsc.org The relative stability of these conformers can be influenced by the nature of the halogen and other substituents on the ring. rsc.org

Based on these findings, it is anticipated that this compound would also exhibit distinct conformers in the gas phase. The presence of the fluorine atom at the 3-position and the methyl group at the 2-position will sterically and electronically influence the rotational barrier of the hydroxymethyl group, leading to specific preferred geometries.

Hydrogen Bonding in Fluorinated Alcohol Systems

The fluorine atom in this compound significantly influences its hydrogen bonding capabilities. Fluorination of organic molecules is known to modulate their physicochemical properties, including acidity and hydrogen bond donating and accepting strength. nih.govnih.gov Studies on fluorinated alcohols have shown that the introduction of fluorine atoms can enhance the hydrogen bond donating capacity of the hydroxyl group due to the electron-withdrawing inductive effect of fluorine. mdpi.comacs.org This effect polarizes the O-H bond, making the hydrogen atom more acidic and a stronger donor in a hydrogen bond.

In the context of this compound, the fluorine atom is expected to increase the acidity of the hydroxyl proton compared to the non-fluorinated 2-methylbenzyl alcohol. This enhanced acidity would lead to stronger hydrogen bonds when interacting with hydrogen bond acceptors. While the fluorine atom itself is a weak hydrogen bond acceptor, intramolecular OH···F interactions have been observed in some fluorinated benzyl alcohol isomers, contributing to the stability of certain conformations. nih.gov However, in the case of this compound, the geometry is not conducive to a strong intramolecular OH···F hydrogen bond. The primary effect of the fluorine atom will be the modulation of the intermolecular hydrogen bonding strength of the alcohol group.

Molecular Interaction Studies with Other Organic Molecules

The interactions of this compound with other organic molecules are governed by a combination of forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. libretexts.org The presence of the polar hydroxyl group makes hydrogen bonding the most significant intermolecular interaction with other polar molecules, such as other alcohols, water, or ethers. mdpi.comresearchgate.net

The enhanced hydrogen bond donating ability of the hydroxyl group, due to the fluorine substituent, suggests that this compound will form stronger hydrogen bonds with acceptor molecules compared to its non-fluorinated counterpart. acs.org When interacting with other aromatic molecules, π-stacking interactions between the benzene rings can also occur. The fluorine and methyl substituents will influence the electronic distribution of the aromatic ring, which can affect the strength and geometry of these π-stacking interactions. In nonpolar solvents, the dominant interactions will be weaker van der Waals forces. libretexts.org

X-ray Crystallography of Derivatives and Related Compounds

As of the current literature, a crystal structure of this compound itself has not been reported. However, X-ray crystallography studies of derivatives and related fluorinated organic compounds provide valuable insights into the solid-state packing and intermolecular interactions that might be expected.

For instance, the crystal structure of a derivative, (R)-2′-benzyloxy-[1,1′-binaphthalen]-2-yl trifluoromethanesulfonate, reveals how fluorinated groups can participate in intermolecular interactions, such as C—H···F hydrogen bonds, which influence the crystal packing. researchgate.net Similarly, studies on other fluorinated aromatic compounds have shown the role of C—H···F and π-π stacking interactions in building supramolecular architectures. researchgate.net

It can be hypothesized that in the solid state, derivatives of this compound would likely exhibit extensive intermolecular hydrogen bonding involving the hydroxyl group, forming chains or more complex networks. The fluorine and methyl groups would also play a role in directing the crystal packing through weaker C—H···F and van der Waals interactions.

Computational Chemistry for Structural Prediction and Validation

Computational chemistry provides a powerful and complementary approach to experimental studies for elucidating the structure of molecules like this compound. Quantum chemical calculations can predict molecular geometries, relative energies of different conformers, and spectroscopic properties.

Quantum Chemical Calculations (e.g., HF, DFT)

Quantum chemical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are widely used to investigate the structural and electronic properties of organic molecules. nih.gov These methods can be employed to optimize the geometry of this compound and to calculate its vibrational frequencies and other properties.

DFT methods, in particular with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for systems of this size. Calculations on related benzyl alcohol derivatives have demonstrated that DFT can accurately predict conformational preferences and the effects of substituents on the molecular structure. nih.govnih.gov For this compound, DFT calculations would be essential to determine the dihedral angles of the hydroxymethyl group relative to the aromatic ring and to assess the energetic barriers for rotation.

Predicted Collision Cross Section Data

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is influenced by its size, shape, and charge. Predicted CCS values for different adducts of this compound can be calculated and are useful in ion mobility-mass spectrometry studies for structural confirmation.

Adductm/zPredicted CCS (Ų)
[M+H]⁺141.07102124.3
[M+Na]⁺163.05296133.7
[M-H]⁻139.05646126.1
[M+NH₄]⁺158.09756145.9
[M+K]⁺179.02690131.3
[M+H-H₂O]⁺123.06100118.8
[M+HCOO]⁻185.06194147.0
[M+CH₃COO]⁻199.07759172.6
[M+Na-2H]⁻161.03841130.8
[M]⁺140.06319123.1
[M]⁻140.06429123.1
Data sourced from PubChemLite and calculated using CCSbase. uni.lu

Conformational Landscapes and Potential Energy Surfaces

The conformational landscape of this compound can be mapped out by calculating the potential energy surface (PES) as a function of key dihedral angles. The primary degrees of freedom are the rotation of the hydroxymethyl group (C(aryl)-C(α)-O-H) and the rotation of the hydroxyl proton (C(α)-O-H···).

Computational studies on substituted benzyl alcohols have shown that the potential energy surface can have multiple minima, corresponding to different stable conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. For this compound, the PES would reveal the most stable orientations of the -CH₂OH group, influenced by the steric hindrance of the ortho-methyl group and the electronic effects of the meta-fluoro substituent. It is expected that the global minimum on the potential energy surface would correspond to a staggered conformation of the hydroxymethyl group to minimize steric clash with the substituents on the aromatic ring.

Natural Bond Orbital (NBO) Analysis

Following a comprehensive search of available scientific literature and databases, no specific studies containing a Natural Bond Orbital (NBO) analysis for this compound were found. NBO analysis is a computational chemistry technique that provides a detailed description of the electron density distribution in a molecule, offering insights into chemical bonding, lone pairs, and intramolecular interactions. This analysis involves the calculation of stabilization energies (E(2)) arising from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity.

Typically, an NBO analysis would provide data on:

Donor-Acceptor Interactions: Identification of the key orbital interactions and their corresponding stabilization energies, highlighting the most significant charge transfer events within the molecule.

Natural Atomic Charges and Hybridization: Calculation of the charge distribution on each atom and the hybridization of their bonding orbitals.

Bond Orders and Occupancies: Detailed information about the nature and strength of the chemical bonds.

Without dedicated computational studies on this compound, it is not possible to present the specific data tables and detailed research findings requested for this section. The generation of such data would necessitate performing new quantum chemical calculations for the molecule.

Biological and Pharmacological Research Applications of 3 Fluoro 2 Methylbenzyl Alcohol and Its Derivatives

Medicinal Chemistry Applications

Fluorinated benzyl (B1604629) alcohols, such as 3-Bromo-2-fluorobenzyl alcohol, are recognized as valuable intermediates in the synthesis of complex organic molecules for pharmaceutical research. nbinno.com These compounds provide a scaffold that allows for diverse chemical modifications, which is a crucial aspect of developing new therapeutic agents. nbinno.com While specific examples of drugs synthesized directly from 3-fluoro-2-methylbenzyl alcohol were not identified in the available literature, its structural motifs suggest its potential as a building block in medicinal chemistry. The presence of the fluorine atom and the methyl group can influence the reactivity and properties of molecules into which it is incorporated.

The introduction of fluorine into a drug molecule can significantly alter its pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) properties. Fluorine's high electronegativity and small size can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic breakdown by enzymes in the body. This can prolong the drug's half-life and duration of action.

Enhanced Lipophilicity: Fluorine can increase a molecule's ability to pass through cell membranes, which can improve absorption and distribution in the body.

Altered Binding Affinity: The electronic effects of fluorine can influence how a drug molecule binds to its target receptor or enzyme, potentially increasing its potency.

Research into enzyme inhibitors is a significant area of drug discovery. However, no specific studies were found that directly link this compound or its derivatives to the inhibition of Branched-Chain Amino Acid Transaminase 1 (BCAT1) or ATP synthase. A study on certain quinoline derivatives with antitubercular activity, which included substituted benzyloxy groups, did perform an in silico (computer-based) study suggesting potential binding to ATP synthase. acs.org It is important to note that this is a computational prediction for a different class of molecules and not experimental evidence for derivatives of this compound.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgmdpi.com By systematically modifying a molecule and observing the changes in its effects, researchers can design more potent and selective drugs. For fluorinated compounds, SAR studies often explore the optimal position and number of fluorine atoms to enhance desired properties. While the principles of SAR are widely applied, specific SAR studies focused on derivatives of this compound were not identified in the available research.

Antimicrobial and Antitubercular Activity

The antimicrobial properties of benzyl alcohol and its derivatives have been a subject of investigation. researchgate.netnih.gov However, specific in vitro screening data, such as Minimum Inhibitory Concentration (MIC) values, for this compound and its direct derivatives against various bacterial and fungal strains could not be located in the reviewed literature.

Similarly, while there is extensive research on antitubercular agents, including various fluorinated compounds and benzyl alcohol derivatives, specific studies detailing the antitubercular activity of this compound derivatives were not found. nih.govexlibrisgroup.comnih.gov A study on novel quinoline derivatives did show that compounds with substituted benzyloxy moieties exhibited excellent antimycobacterial activity, with some compounds being more potent than the reference drug isoniazid. acs.org However, these compounds are structurally distinct from direct derivatives of this compound.

Anti-mycobacterial Activity against Mycobacterium tuberculosis

Although direct studies on the anti-mycobacterial properties of this compound against Mycobacterium tuberculosis are not extensively documented, research into its derivatives has shown potential. For instance, a series of 6-fluorophenylbenzohydrazides, which can be conceptually related to fluorinated benzyl structures, have demonstrated inhibitory activity against M. tuberculosis. These compounds are hypothesized to interfere with tryptophan biosynthesis, a crucial pathway for the bacterium's survival. Notably, several of these benzohydrazide derivatives exhibited good activity against M. tuberculosis with Minimum Inhibitory Concentrations (MIC) in the micromolar range, while showing no significant cytotoxicity against Vero cells nih.gov.

Another study synthesized novel quinoline derivatives incorporating a substituted benzyloxy group, which includes fluorinated benzyl moieties. These compounds were screened for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that derivatives with bromo, chloro, methyl, cyano, and fluoro substitutions on the benzyloxy ring demonstrated significant activity epa.gov. This suggests that the presence and position of the fluorine atom, such as in the 3-fluoro-2-methylbenzyl scaffold, could be a critical factor in the anti-mycobacterial efficacy of larger molecules.

The general approach of modifying existing antimycobacterial agents or designing new molecules often involves the incorporation of fluorinated aromatic rings to enhance efficacy or alter pharmacokinetic properties. While direct evidence for this compound is pending, the activity of its derivatives underscores the potential of this chemical scaffold in the development of new anti-tuberculosis agents.

Biochemical and Enzymatic Studies

Investigations into the biochemical and enzymatic interactions of this compound are not widely reported. However, the broader class of fluorinated organic compounds is known to participate in various enzymatic interactions, primarily due to the unique properties of the fluorine atom.

The introduction of fluorine into a molecule can significantly alter its electronic properties, acidity, and metabolic stability, making fluorinated compounds valuable tools in studying enzyme mechanisms. Fluoro-substituted analogs can act as inhibitors or alternative substrates for enzymes, providing insights into active site topology and catalytic mechanisms. For example, the strong electron-withdrawing nature of fluorine can enhance the acidity of nearby protons, potentially influencing interactions with enzymatic residues researchgate.net. While specific studies on this compound are lacking, it is plausible that it could serve as a substrate or inhibitor for enzymes that recognize benzyl alcohol or related structures. The fluorine and methyl groups would modulate its binding affinity and reactivity compared to the parent benzyl alcohol molecule.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. While no specific molecular docking studies for this compound were found in the reviewed literature, such studies are common for structurally related compounds to explore their potential biological targets.

For example, in a study on the synergistic effects of benzyl alcohol with deltamethrin against the house fly, Musca domestica, molecular docking was used to investigate interactions with acetylcholinesterase (AChE) and the voltage-sensitive sodium channel (Vssc). The study revealed that benzyl alcohol could bind to a separate pocket in AChE, suggesting a mechanism for its synergistic effect nih.gov. Similar in silico approaches could be applied to this compound to predict its potential protein interactions and guide experimental studies. The fluorine and methyl substituents would be expected to influence its binding affinity and selectivity for various protein targets compared to unsubstituted benzyl alcohol.

Cytotoxicity and ADME (Absorption, Distribution, Metabolism, Excretion) Studies

There is a lack of specific publicly available data on the cytotoxicity and ADME properties of this compound. However, toxicological data for the parent compound, benzyl alcohol, is available. A two-year gavage study in F344/N rats and B6C3F1 mice was conducted by the National Toxicology Program. The study noted that benzyl alcohol induced neurotoxic effects and, at high doses, led to reduced body weight gain and mortality, which may have been partly related to the gavage procedure itself nih.gov.

It is important to note that the addition of a fluorine atom and a methyl group to the benzyl alcohol structure would likely alter its toxicological and pharmacokinetic profile. The fluorine atom, in particular, can block sites of metabolism and alter the lipophilicity of the molecule, which would, in turn, affect its absorption, distribution, metabolism, and excretion. Specific ADME and cytotoxicity studies would be necessary to determine the safety profile of this compound.

Potential in Agrochemical and Dyes Industries

Based on the conducted searches, there is no specific information available in the scientific literature regarding the application of this compound in the agrochemical and dyes industries. While fluorinated compounds are utilized in the development of some pesticides and herbicides due to their enhanced biological activity and metabolic stability, and benzyl derivatives can be precursors in dye synthesis, the specific use of this compound in these sectors is not documented. For example, 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol is known as a metabolite of pyrethroid pesticides, highlighting the relevance of fluorinated benzyl alcohols in the agrochemical field isotope.com. However, this does not directly imply an application for the 3-fluoro-2-methyl isomer.

Advanced Materials Science Applications of Fluorinated Benzyl Alcohols

Development of Fluoropolymers and Specialty Materials

Fluorinated benzyl (B1604629) alcohols are valuable as initiators and monomers in the synthesis of specialty polymers. Their incorporation into a polymer backbone or as a functional end-group can impart the unique properties of fluorine to the bulk material.

Detailed research findings show that fluorinated alcohols can serve as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce functionalized polylactides (PLAs). researchgate.net For instance, a fluorocarbon-functionalized benzyl alcohol can be used to initiate the polymerization of D,L-lactide, resulting in PLAs with fluorinated end-groups. researchgate.net Even a small amount of these fluorinated polymers, when blended with non-functionalized PLA, can significantly modify the surface properties of the resulting material, rendering it both hydrophobic (water-repellent) and lipophobic (oil-repellent). researchgate.net This is due to the migration of the low-surface-energy fluorinated chains to the polymer-air interface.

The general principle involves the hydroxyl group of the fluorinated benzyl alcohol attacking the cyclic monomer, initiating the polymerization process. The fluorinated aromatic part of the alcohol remains as a terminal group on the polymer chain. This strategy allows for precise control over the introduction of fluorine into the material's structure. While direct polymerization studies exclusively using 3-Fluoro-2-methylbenzyl alcohol are not widely published, its structure is analogous to other fluorinated alcohols used for this purpose, suggesting its suitability as an initiator for creating specialty polymers with tailored surface energies.

Polymer SystemFluorinated Initiator TypeResulting Material PropertyResearch Focus
Polylactide (PLA)Fluorocarbon-functionalized benzyl alcoholHydrophobic and lipophobic surfacesSurface energy modification of biodegradable polymers researchgate.net
Poly(phenylenemethylene) (PPM)Benzyl Alcohol (in HF)Soluble, low molecular weight oligomersDevelopment of an inexpensive synthesis for PPM usd.edu
Specialty PolyestersHydroxyl-terminated fluorinated alcoholsEnhanced thermal and chemical stabilityCreation of biodegradable polymers with functional end-groups researchgate.net

This table illustrates the use of benzyl alcohols and their fluorinated analogues in creating specialty polymers, based on established research principles.

Applications in Polymer Science (e.g., Acrylic Esters)

In polymer science, the interaction between monomers and other chemical agents is critical for controlling polymerization and final material properties. Fluorinated benzyl alcohols can play a significant role, particularly in the context of acrylic esters.

Research using Fourier-transform infrared spectroscopy (FTIR) has demonstrated the formation of hydrogen bonds between the hydroxyl group of substituted benzyl alcohols and the carbonyl group of acrylic esters like methyl methacrylate. researchgate.net The strength of this interaction is influenced by the substituents on the benzyl alcohol. researchgate.net This hydrogen bonding can affect the reactivity of the monomers and the stereochemistry of the resulting polymer, influencing its macroscopic properties.

Furthermore, this compound can serve as a precursor to novel fluorinated acrylic ester monomers. The esterification reaction between a benzyl alcohol and acrylic acid is a known method for producing aromatic acrylates. google.com These monomers, containing an aromatic ring, can be polymerized to create polymers with a high refractive index, making them valuable for optical materials. google.com A monomer derived from this compound would introduce fluorine into the side chain of a polyacrylate, which is expected to yield polymers with low surface energy, high chemical resistance, and enhanced durability against UV degradation and weathering. ontosight.airesearchgate.net

Precursor/InteractionMonomer/Polymer SystemResulting Application/PropertyRelevant Research Finding
Substituted Benzyl Alcohols + Acrylic EstersPolyacrylatesControlled polymerization, modified polymer propertiesHydrogen bonding between the alcohol and ester affects molecular interactions researchgate.net
3-Phenoxy Benzyl Alcohol + Acrylic AcidPhenoxy Benzyl Acrylic EsterOptical materials (high refractive index)Synthesis of aromatic acrylic esters for specialty polymers google.com
Fluorinated Acrylate MonomersFluorinated Acrylic PolymersProtective coatings, water/oil repellent surfacesFluorine atoms in the side-chain enhance durability and lower surface energy researchgate.net

This table outlines the application and interaction of benzyl alcohols in the field of acrylic polymers, providing context for the potential use of this compound.

Role as Solvents and Chemical Intermediates in Material Synthesis

Beyond being incorporated into the final material, fluorinated alcohols are renowned for their unique properties as solvents and chemical intermediates that facilitate the synthesis of advanced materials.

Fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are considered "magic" solvents in organic synthesis. nih.govacs.org Their strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity allow them to promote reactions without acting as a reactant. nih.govacs.orgrsc.org They can, for example, activate allylic or benzylic alcohols for nucleophilic substitution reactions, often precluding the need for a metal catalyst. rsc.orgorganic-chemistry.org This is achieved by stabilizing carbocationic intermediates formed during the reaction. rsc.org

As a chemical intermediate, this compound is a versatile building block. Its structure allows for multiple pathways of chemical modification. The hydroxyl group can be converted into a better leaving group for nucleophilic substitution, or it can be oxidized to form the corresponding aldehyde or carboxylic acid. ontosight.ai These derivatives can then be used in a wide array of subsequent reactions to build more complex molecules for materials science, including ligands for catalysts, components of liquid crystals, or precursors for pharmaceutical and agrochemical compounds that are themselves used in material formulations. usd.educhemimpex.comresearchgate.net The presence of the fluorine atom and the methyl group on the benzene (B151609) ring provides steric and electronic properties that can be exploited to direct the synthesis toward desired products.

RoleCompound ClassKey PropertiesApplication in Material Synthesis
Solvent/Promoter Fluorinated Alcohols (e.g., TFE, HFIP)High hydrogen-bond donor ability, low nucleophilicity, high ionizing powerPromotion of nucleophilic substitution, cycloadditions, and ring-opening reactions; stabilization of reactive intermediates nih.govacs.orgrsc.org
Chemical Intermediate Fluorinated Benzyl AlcoholsReactive hydroxyl group, modifiable aromatic ringSynthesis of monomers, ligands, functional molecules for pharmaceuticals, and specialty polymers usd.educhemimpex.comresearchgate.net
Initiator Benzyl AlcoholsCan initiate polymerization at the hydroxyl siteIn-situ activation for Friedel-Crafts benzylation to form diarylmethanes, important cores in material sciences organic-chemistry.org

This table summarizes the dual role of fluorinated benzyl alcohols as both reaction media and foundational building blocks in the synthesis of advanced materials.

Environmental and Toxicological Considerations in Research

Environmental Impact of Fluorinated Compounds

Fluorinated compounds are noted for the strength of the carbon-fluorine bond, which contributes to their high thermal and chemical stability. numberanalytics.com This stability, while advantageous for many applications, also means that these compounds can be highly persistent in the environment, resisting natural degradation processes. numberanalytics.comnih.gov The accumulation of such persistent organic pollutants is a significant environmental concern. nih.gov

While many organofluorine compounds are synthetic, with fluorine being a xenobiotic element, their effects on the biosphere are not always fully understood. acs.org The environmental fate of fluorinated compounds can be influenced by factors such as hydrolysis, photolysis, and microbial degradation, though the strong C-F bond often makes these processes slow. numberanalytics.com Some fluorinated compounds have been shown to be toxic to wildlife and humans and can bioaccumulate in food chains. numberanalytics.com For instance, studies have shown that fluoride (B91410) pollution can negatively impact plants, leading to necrosis and impaired growth, and can affect animals through the consumption of contaminated vegetation. wallonair.be

It is important to note that while general concerns exist for fluorinated compounds, specific environmental impact studies on 3-Fluoro-2-methylbenzyl alcohol are not extensively available in public literature. The toxicity of fluoroaromatic compounds can be similar to or, in some cases, less than their non-fluorinated counterparts. researchgate.net

Responsible Handling and Disposal in Research Settings

The responsible handling and disposal of fluorinated research chemicals like this compound are crucial for ensuring laboratory safety and minimizing environmental release. numberanalytics.com Standard best practices for chemical safety should be rigorously followed.

Handling:

Ventilation: Use and store the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or dust. purdue.edu

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of eye contact, immediate and prolonged flushing with water is necessary. purdue.edu For skin contact, contaminated clothing should be removed promptly, and the affected area washed. purdue.edu

Spill Management: In case of a spill, appropriate absorbent materials should be used, and the area should be decontaminated.

Disposal:

Waste Classification: Chemical waste containing this compound must be classified and handled as hazardous waste according to institutional and regulatory guidelines. acs.orgnumberanalytics.com

Containers: Use approved, properly labeled containers for waste collection to prevent accidental mixing with incompatible chemicals. numberanalytics.com

Disposal Methods: Disposal should be carried out through a licensed chemical waste disposal service. Methods like high-temperature incineration may be used to destroy fluorine-containing waste. numberanalytics.com It is imperative not to dispose of such chemicals down the drain or in regular trash.

Recent research has focused on developing methods to recycle fluorine from chemical waste, aiming for a more circular fluorine economy. ox.ac.ukox.ac.uk Such innovations could provide more sustainable disposal routes in the future.

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 500912-13-0 sigmaaldrich.com
Molecular Formula C₈H₉FO uni.lu
Molecular Weight 140.16 g/mol sigmaaldrich.com
IUPAC Name (3-fluoro-2-methylphenyl)methanol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key GZMJGSWNFDZTNZ-UHFFFAOYSA-N sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Fluoro-2-methylbenzyl alcohol, and how are they experimentally determined?

  • Molecular Formula: C₈H₉FO, Molecular Weight: 140.15 g/mol, CAS: 500912-13-0 .
  • Characterization Methods:

  • Purity: High-performance liquid chromatography (HPLC) (>98% purity, as per supplier standards) .
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy for functional group analysis. Cross-reference with NIST Chemistry WebBook for spectral validation .
  • Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and thermal degradation profiles.

Q. What synthetic routes are recommended for this compound?

  • Primary Method: Reduction of 3-Fluoro-2-methylbenzaldehyde using NaBH₄ or LiAlH₄ in anhydrous solvents (e.g., THF or EtOH) .
  • Alternative Pathway: Hydrolysis of 3-Fluoro-2-methylbenzyl halides (e.g., bromide or chloride) under basic conditions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation for high-purity isolation .

Q. What safety protocols are critical for handling this compound?

  • Hazards: Classified as a combustible solid (flash point: 104°C). May cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in sealed containers under dry, room-temperature conditions to prevent degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Electronic Effects: The electron-withdrawing fluorine atom at the 3-position enhances the electrophilicity of the benzyl carbon, facilitating SN2 reactions (e.g., conversion to benzyl halides) .
  • Oxidation Sensitivity: Fluorine stabilizes adjacent carbocations, but the methyl group at the 2-position may sterically hinder oxidation. Test with mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation to the aldehyde .

Q. What contradictions exist in reported data for this compound, and how can they be resolved experimentally?

  • Data Gaps: Boiling point data is unavailable in commercial catalogs .
  • Resolution: Perform gas chromatography-mass spectrometry (GC-MS) under reduced pressure to determine boiling points. Cross-validate purity and structural consistency using orthogonal methods (e.g., HPLC vs. GC-MS) .

Q. How can this compound serve as a precursor in pharmaceutical intermediates?

  • Applications:

  • Antimicrobial Agents: Fluorinated benzyl alcohols are precursors to Schiff bases with enhanced bioactivity. Explore condensation with aldehydes/ketones .
  • Antioxidant Derivatives: Analogous to 4-hydroxybenzyl alcohol, the fluorinated methyl group may modulate redox properties. Test radical scavenging activity via DPPH assays .

Q. What environmental impacts should be evaluated for this compound?

  • Degradation Studies: Investigate photolytic/hydrolytic degradation using LC-MS to identify breakdown products (e.g., fluorinated phenols).
  • Ecotoxicology: Assess acute toxicity in Daphnia magna or algae models. Fluorinated aromatics often exhibit persistence; quantify half-life in soil/water matrices .

Q. How does steric hindrance from the methyl group affect regioselectivity in derivatization reactions?

  • Experimental Design: Compare reactivity of this compound with non-methylated analogs (e.g., 3-fluorobenzyl alcohol) in esterification or etherification. Use kinetic monitoring (NMR or TLC) to track regioselectivity .

Methodological Recommendations

  • Synthetic Optimization: Use design of experiments (DoE) to optimize reaction conditions (e.g., solvent polarity, temperature) for yield and selectivity .
  • Data Reproducibility: Standardize purity thresholds (e.g., ≥97% by GC) across batches to minimize variability in biological or catalytic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.